molecular formula C17H20Cl2N2O B3948157 N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride

N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride

Cat. No. B3948157
M. Wt: 339.3 g/mol
InChI Key: CPZGCELIZIVABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride, commonly known as BMA-168, is a chemical compound that has gained significant attention in the field of scientific research. BMA-168 is a beta-alanine derivative, which is a type of amino acid that has been shown to have various physiological and biochemical effects.

Scientific Research Applications

BMA-168 has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. BMA-168 has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of BMA-168 is not fully understood. However, it has been suggested that BMA-168 acts on the GABAergic system, which is involved in the regulation of neuronal activity. BMA-168 has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
BMA-168 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. BMA-168 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMA-168 in lab experiments is its high potency. BMA-168 has been shown to have a high affinity for GABA receptors, which makes it a useful tool for studying the GABAergic system. However, one of the limitations of using BMA-168 in lab experiments is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of BMA-168. One direction is to investigate its potential use as a therapeutic agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic agent in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of BMA-168 and its effects on the GABAergic system.

properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.ClH/c1-20(13-14-6-3-2-4-7-14)11-10-17(21)19-16-9-5-8-15(18)12-16;/h2-9,12H,10-11,13H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGCELIZIVABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC=C1)Cl)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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